Glycyl-L-seryl-L-valyl-L-glutamine
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Overview
Description
Glycyl-L-seryl-L-valyl-L-glutamine is a tetrapeptide composed of four amino acids: glycine, serine, valine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-seryl-L-valyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-seryl-L-valyl-L-glutamine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups to the peptide chain.
Scientific Research Applications
Glycyl-L-seryl-L-valyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in peptide-based therapies.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-seryl-L-valyl-L-glutamine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, protein synthesis, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another peptide with similar amino acid composition but different sequence and properties.
L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline: A related peptide with a different sequence, used in similar research applications.
Uniqueness
Glycyl-L-seryl-L-valyl-L-glutamine is unique due to its specific sequence and the presence of glutamine, which imparts distinct biochemical properties
Properties
CAS No. |
574749-83-0 |
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Molecular Formula |
C15H27N5O7 |
Molecular Weight |
389.40 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H27N5O7/c1-7(2)12(20-13(24)9(6-21)18-11(23)5-16)14(25)19-8(15(26)27)3-4-10(17)22/h7-9,12,21H,3-6,16H2,1-2H3,(H2,17,22)(H,18,23)(H,19,25)(H,20,24)(H,26,27)/t8-,9-,12-/m0/s1 |
InChI Key |
RWSPIFUZAWLCNC-AUTRQRHGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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